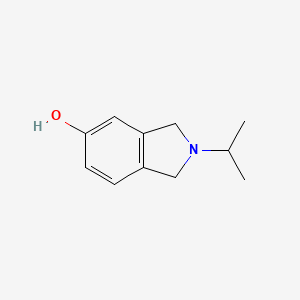

2-(Propan-2-yl)-2,3-dihydro-1H-isoindol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Propan-2-yl)-2,3-dihydro-1H-isoindol-5-ol is a chemical compound that belongs to the class of isoindolines Isoindolines are heterocyclic compounds containing a benzene ring fused to a pyrrolidine ring This compound is characterized by the presence of an isopropyl group and a hydroxyl group attached to the isoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-2,3-dihydro-1H-isoindol-5-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding isoindoline-5-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogenation of the isoindoline-5-one precursor. The reaction is conducted under high pressure and temperature to achieve efficient conversion and high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-2,3-dihydro-1H-isoindol-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form the fully saturated isoindoline derivative using strong reducing agents.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, aryl halides, nucleophiles

Major Products Formed

Oxidation: Isoindoline-5-one

Reduction: Fully saturated isoindoline

Substitution: Various substituted isoindolines

Scientific Research Applications

2-(Propan-2-yl)-2,3-dihydro-1H-isoindol-5-ol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-2,3-dihydro-1H-isoindol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the isopropyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 2-(Propan-2-yl)-2,3-dihydro-1H-isoindoline

- 2-(Propan-2-yl)-2,3-dihydro-1H-isoindol-5-one

- 2-(Propan-2-yl)-2,3-dihydro-1H-isoindol-5-carboxylic acid

Uniqueness

2-(Propan-2-yl)-2,3-dihydro-1H-isoindol-5-ol is unique due to the presence of both the hydroxyl group and the isopropyl group, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-(Propan-2-yl)-2,3-dihydro-1H-isoindol-5-ol, also known as 1-(1,3-dihydro-isoindol-2-yl)-propan-2-ol (CAS No. 1782575-99-8), is a compound with a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol. This compound belongs to the isoindole family and has attracted attention due to its potential biological activities, including neuroprotective effects, antioxidant properties, and implications in various therapeutic areas.

| Property | Value |

|---|---|

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.24 g/mol |

| CAS Number | 1782575-99-8 |

| MDL Number | MFCD30488879 |

Neuroprotective Effects

Research indicates that isoindole derivatives exhibit neuroprotective properties. A study demonstrated that compounds similar to this compound can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis, highlighting the compound's potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antioxidant Properties

Antioxidant activity is a significant aspect of this compound's biological profile. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was employed to evaluate its radical scavenging ability. Compounds in the isoindole class have shown substantial DPPH radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests that this compound may serve as a potent antioxidant agent.

Anti-inflammatory Activity

In vitro studies have shown that isoindole derivatives can inhibit pro-inflammatory cytokines. This activity is crucial for conditions characterized by chronic inflammation. The inhibition of cytokine production suggests potential therapeutic applications in inflammatory diseases.

Case Studies

- Neuroprotection in Animal Models : A case study involving animal models demonstrated that administration of this compound resulted in reduced neuronal loss and improved cognitive function following induced oxidative stress.

- Antioxidant Efficacy : In a comparative study assessing various antioxidants, this compound exhibited higher radical scavenging activity than several known antioxidants, indicating its potential for inclusion in nutraceutical formulations.

Research Findings

Recent research has focused on the synthesis and biological evaluation of isoindole derivatives. For instance:

- Synthesis : The compound can be synthesized using a multi-step reaction involving cyclization processes that yield high purity and yield.

- Biological Evaluation : Various studies have highlighted the compound's ability to modulate oxidative stress markers in cellular models, demonstrating significant promise for future therapeutic applications.

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2-propan-2-yl-1,3-dihydroisoindol-5-ol |

InChI |

InChI=1S/C11H15NO/c1-8(2)12-6-9-3-4-11(13)5-10(9)7-12/h3-5,8,13H,6-7H2,1-2H3 |

InChI Key |

QOMZVQUZLCRFAW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CC2=C(C1)C=C(C=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.